
1,3,5-Triazine-2,4,6-triamine, hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triamine, hexahydro-, commonly known as melamine, is an organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is widely used in various industrial applications. Melamine is known for its high nitrogen content, which makes it valuable in the production of resins and plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Melamine is typically synthesized from urea through a series of chemical reactions. The process involves heating urea to produce cyanuric acid, which is then converted to melamine through a series of condensation reactions. The overall reaction can be summarized as follows:
6CO(NH2)2→C3H6N6+6NH3+3CO2
Industrial Production Methods
In industrial settings, melamine is produced using high-pressure and high-temperature conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The most common industrial method is the BASF process, which involves the use of a fluidized bed reactor to achieve efficient conversion of urea to melamine .
Análisis De Reacciones Químicas
Types of Reactions
Melamine undergoes various chemical reactions, including:
Oxidation: Melamine can be oxidized to produce cyanuric acid.
Reduction: Reduction of melamine is less common but can lead to the formation of amines.
Substitution: Melamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Cyanuric acid
Substitution: Halogenated melamine derivatives
Aplicaciones Científicas De Investigación
Melamine has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of protein interactions due to its ability to form hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems.
Mecanismo De Acción
Melamine exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The formation of hydrogen bonds can lead to changes in the structure and function of these molecules, which can have various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyanuric Acid: Another derivative of 1,3,5-triazine, known for its use in swimming pool disinfectants.
Cyanuric Chloride: Used as a starting material for the synthesis of herbicides and other agrochemicals.
Uniqueness
Melamine is unique among its similar compounds due to its high nitrogen content and its ability to form stable hydrogen bonds. This makes it particularly valuable in the production of resins and plastics, where its properties can enhance the durability and performance of the final products .
Propiedades
Número CAS |
33676-69-6 |
|---|---|
Fórmula molecular |
C3H12N6 |
Peso molecular |
132.17 g/mol |
Nombre IUPAC |
1,3,5-triazinane-2,4,6-triamine |
InChI |
InChI=1S/C3H12N6/c4-1-7-2(5)9-3(6)8-1/h1-3,7-9H,4-6H2 |
Clave InChI |
PHWGFMYVAOELNH-UHFFFAOYSA-N |
SMILES canónico |
C1(NC(NC(N1)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


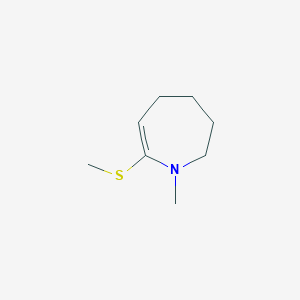
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
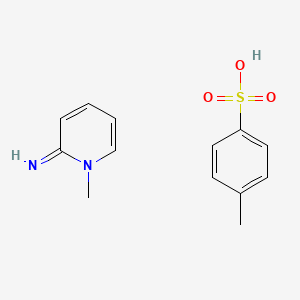
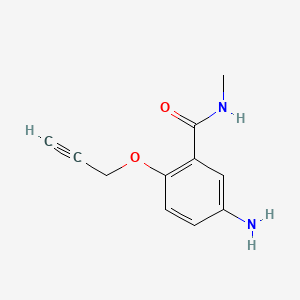
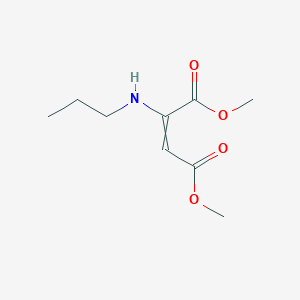
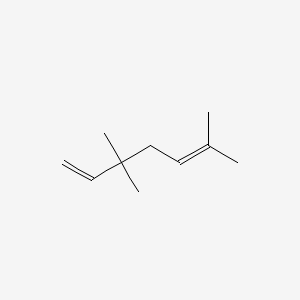

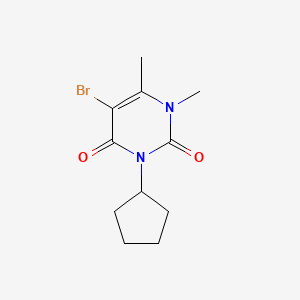
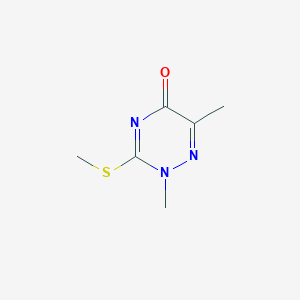

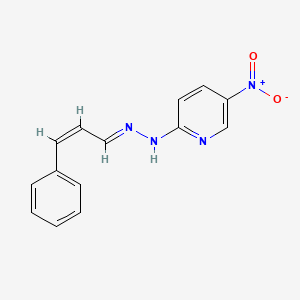
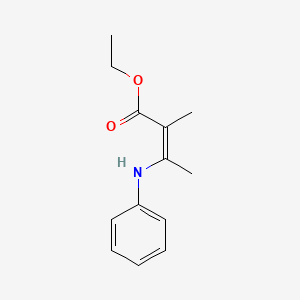
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
